molecular formula C11H9F2NO B11894585 3-(Difluoromethoxy)naphthalen-1-amine

3-(Difluoromethoxy)naphthalen-1-amine

Cat. No.: B11894585
M. Wt: 209.19 g/mol
InChI Key: GJCZGSLWCMCWGA-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)naphthalen-1-amine (CAS 1261657-91-3) is a high-purity organic compound with a molecular formula of C 11 H 9 F 2 NO and a molecular weight of 209.19 g/mol . This naphthalen-1-amine derivative is characterized by a difluoromethoxy substituent at the 3-position of the naphthalene ring. As a functionalized amine, it serves as a versatile building block in medicinal chemistry and organic synthesis, particularly for the development of novel pharmaceutical candidates and agrochemicals. The incorporation of the difluoromethoxy group is a common strategy in drug design to modulate the compound's electronic properties, metabolic stability, and membrane permeability . Researchers utilize this compound as a key intermediate in the synthesis of more complex molecules. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper safety protocols should be followed; consult the product's Safety Data Sheet for detailed handling and hazard information. The product requires cold-chain transportation and should be stored according to the manufacturer's specifications to ensure stability .

Properties

Molecular Formula

C11H9F2NO

Molecular Weight

209.19 g/mol

IUPAC Name

3-(difluoromethoxy)naphthalen-1-amine

InChI

InChI=1S/C11H9F2NO/c12-11(13)15-8-5-7-3-1-2-4-9(7)10(14)6-8/h1-6,11H,14H2

InChI Key

GJCZGSLWCMCWGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2N)OC(F)F

Origin of Product

United States

Significance of Fluorinated Organic Compounds in Contemporary Chemical Sciences

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern chemical and material sciences. nbinno.com Approximately 20% of all pharmaceutical drugs on the market contain fluorine, a testament to its profound impact on molecular properties. mdpi.com The introduction of fluorine or fluorine-containing groups can dramatically alter a molecule's physical, chemical, and biological characteristics. researchgate.netnih.gov

Key effects of fluorination include:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry. mdpi.com This strength makes fluorinated sites on a molecule more resistant to metabolic degradation by enzymes, which can prolong the compound's therapeutic effect. nih.govnbinno.com

Increased Lipophilicity: Fluorination generally increases a molecule's lipophilicity (its ability to dissolve in fats and lipids). nbinno.com This property is crucial for determining how a drug is absorbed, distributed, and able to penetrate biological membranes. nih.gov

Modulation of Electronic Properties: Fluorine is the most electronegative element, giving it a powerful electron-withdrawing effect. mdpi.com This can alter the acidity or basicity of nearby functional groups, which in turn influences how the molecule interacts with biological targets like proteins and enzymes. nbinno.com

Conformational Control: The size of a fluorine atom is comparable to that of a hydrogen atom, allowing it to act as a bioisostere—a replacement that doesn't significantly alter the molecule's shape. mdpi.com However, its electronic properties can influence molecular conformation and binding affinity to target receptors. nbinno.com

These attributes have made organofluorine compounds indispensable in the development of pharmaceuticals, agrochemicals, and advanced materials such as high-performance polymers and specialty coatings. nbinno.comnbinno.com

Role of the Difluoromethoxy Moiety in Advanced Molecular Architectures

The difluoromethoxy group (-OCF₂H) is a particularly valuable fluorinated moiety that offers a unique combination of properties, distinguishing it from other functional groups. nih.gov It is often explored as a bioisosteric replacement for methoxy (B1213986) (-OCH₃), hydroxyl (-OH), or thiol (-SH) groups to fine-tune a molecule's characteristics for improved performance. nbinno.comnih.gov

The difluoromethoxy group provides a nuanced balance of lipophilicity and hydrogen bonding capability. acs.org While generally considered a lipophilicity-enhancing group, its effect can vary depending on the molecular context. acs.org Crucially, the hydrogen atom on the difluoromethyl group can act as a hydrogen bond donor, a property not present in the related trifluoromethoxy (-OCF₃) group. acs.org This allows it to form specific interactions with biological targets, potentially increasing binding affinity and efficacy.

Table 1: Comparison of Physicochemical Properties
PropertyMethoxy (-OCH₃)Difluoromethoxy (-OCF₂H)Trifluoromethoxy (-OCF₃)
Lipophilicity (Hansch π)-0.02+0.45 (approx.)+1.04 nih.govresearchgate.net
Hydrogen Bond CapabilityAcceptorAcceptor & Weak Donor acs.orgAcceptor nih.gov
Metabolic StabilitySusceptible to O-demethylation nih.govMore resistant to metabolism nbinno.comnih.govHighly resistant to metabolism researchgate.net
Electronic EffectWeakly donatingStrongly withdrawing nbinno.comStrongly withdrawing nih.gov

The incorporation of the -OCF₂H group is a recognized strategy to block metabolic pathways, such as O-demethylation, thereby improving a compound's pharmacokinetic profile. nih.gov Its strong electron-withdrawing nature can also significantly influence the reactivity and biological interactions of the parent molecule. nbinno.com

Importance of the Naphthalene 1 Amine Scaffold in Organic Synthesis and Medicinal Chemistry Research

Direct Synthesis Strategies for the 1-Amino Naphthalene Framework

The creation of the 1-amino naphthalene skeleton is a foundational step. The primary approaches involve either the reduction of nitrogen-containing functional groups already on the naphthalene ring or the direct introduction of an amino group through substitution reactions.

Reduction of nitrogen-containing precursors like cyano and nitro groups is a highly effective and common method for preparing primary aromatic amines.

The reduction of a cyano group (a nitrile) to a primary amine is a robust transformation. For a molecule like 3-(difluoromethoxy)naphthalen-1-amine, a plausible precursor would be 3-(difluoromethoxy)naphthalene-1-carbonitrile. This reduction can be achieved using several powerful reducing agents.

Lithium aluminum hydride (LiAlH₄) is a potent reagent capable of reducing nitriles to primary amines. libretexts.org The reaction involves the addition of a hydride ion to the electrophilic carbon of the nitrile, followed by further reduction of the intermediate imine salt. libretexts.org This method is highly efficient but requires anhydrous conditions due to the high reactivity of LiAlH₄ with water. davuniversity.org

Catalytic hydrogenation is another key method. The nitrile is treated with hydrogen gas (H₂) in the presence of a metal catalyst. While palladium on carbon (Pd/C) can be used, it sometimes leads to the formation of secondary and tertiary amines as byproducts. nih.gov Raney Nickel is often a more effective catalyst for the selective hydrogenation of nitriles to primary amines.

Table 1: Selected Reagents for Nitrile to Amine Reduction

ReagentConditionsComments
Lithium Aluminum Hydride (LiAlH₄)Aprotic solvent (e.g., THF, ether), followed by aqueous workupHighly reactive, non-selective, requires anhydrous conditions. libretexts.orgharvard.edu
Hydrogen Gas (H₂) / Raney NickelMethanol (B129727) or ethanol (B145695) solvent, elevated pressure and temperatureOften preferred for selectivity towards primary amines.
Sodium Borohydride (B1222165) (NaBH₄) / CoCl₂Methanol solventA milder alternative to LiAlH₄.

The reduction of a nitro group is one of the most common methods for synthesizing aromatic amines. The precursor, in this case, would be 1-nitro-3-(difluoromethoxy)naphthalene. This transformation is typically achieved via catalytic hydrogenation. youtube.com

The process involves reacting the nitro-naphthalene derivative with hydrogen gas (H₂) over a metal catalyst. youtube.com Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel. youtube.com The reaction is generally clean, high-yielding, and proceeds under relatively mild conditions, making it suitable for industrial applications. youtube.comyoutube.com The choice of solvent can vary, with ethanol, methanol, and ethyl acetate (B1210297) being common options.

For instance, the nitration of naphthalene itself predominantly yields 1-nitronaphthalene, which can then be reduced. youtube.com A similar strategy could be applied to a 3-substituted naphthalene. The reduction of the nitro group to an amine is an exothermic reaction. youtube.com

Table 2: Common Catalysts for Nitro Group Reduction

CatalystTypical SolventKey Features
Palladium on Carbon (Pd/C)Ethanol, Methanol, Ethyl AcetateHighly efficient, most commonly used. youtube.com
Platinum(IV) Oxide (PtO₂, Adam's catalyst)Acetic Acid, EthanolVery active, effective under mild conditions.
Raney NickelEthanolCost-effective, though sometimes requires higher pressures.
Iron (Fe) in Acetic or Hydrochloric AcidWater/Ethanol mixturesA classical method, often used when other reducible groups are present. youtube.com

Beyond nitriles, amides also serve as excellent precursors for amines via hydride reduction. A potential synthetic route could involve the creation of 3-(difluoromethoxy)naphthalene-1-carboxamide, which is then reduced.

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for the reduction of amides to amines. libretexts.org Unlike the reduction of other carbonyl compounds like esters which yield alcohols, LiAlH₄ reduces amides completely to the corresponding amine, preserving the carbon-nitrogen bond. libretexts.orgyoutube.com This transformation is a cornerstone of amine synthesis due to its generality and high efficiency. libretexts.org The reaction proceeds through a complex mechanism involving the initial formation of a metal-amine salt, which is then hydrolyzed during the workup to release the free amine. libretexts.org

Sodium borohydride (NaBH₄) is generally not strong enough to reduce amides on its own but can do so in the presence of certain additives or under specific conditions. youtube.com However, LiAlH₄ remains the more powerful and widely used reagent for this purpose. harvard.edu

Introducing the amine group can also be accomplished through nucleophilic substitution, where a leaving group on the naphthalene ring is displaced by an ammonia (B1221849) equivalent.

Direct alkylation (or more accurately, arylation) of ammonia with a halo-naphthalene, such as 1-bromo-3-(difluoromethoxy)naphthalene, is a classical approach to forming amines. wikipedia.org This reaction is an Sɴ2 type nucleophilic substitution. youtube.com However, this method often suffers from a lack of selectivity. The primary amine initially formed is often more nucleophilic than ammonia itself, leading to subsequent reactions with the halo-naphthalene to produce secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.comntu.edu.sg

To favor the formation of the primary amine, a large excess of ammonia is typically used. youtube.com This ensures that the halo-naphthalene is more likely to encounter an ammonia molecule rather than the product amine, thus minimizing over-alkylation. youtube.com Industrially, this method is used for simple amines where the products can be separated. wikipedia.org

A more modern and controlled approach to this type of transformation is the Buchwald-Hartwig amination . wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds between aryl halides (or triflates) and amines, including ammonia equivalents. wikipedia.org This method offers significant advantages over traditional nucleophilic substitution, including milder reaction conditions, broader substrate scope, and greater functional group tolerance. wikipedia.orglibretexts.org The use of specific phosphine (B1218219) ligands is crucial for the success of the reaction, with different generations of ligands developed to couple a wide variety of amines and aryl partners. wikipedia.orgnsf.gov

Nucleophilic Substitution Reactions in Amine Formation

Gabriel Synthesis and its Analogues

The Gabriel synthesis is a well-established method for forming primary amines from primary alkyl halides. wikipedia.orglibretexts.org The traditional method involves the N-alkylation of a phthalimide (B116566) salt, typically potassium phthalimide, with an alkyl halide. wikipedia.orgmasterorganicchemistry.com The resulting N-alkylphthalimide is then cleaved to release the primary amine. wikipedia.org This cleavage can be achieved through acidic hydrolysis or, more commonly, through hydrazinolysis (the Ing-Manske procedure). wikipedia.orgmasterorganicchemistry.com

The key steps in the Gabriel synthesis are:

Deprotonation of Phthalimide: A strong base, such as potassium hydroxide (B78521) or sodium hydride, is used to deprotonate the phthalimide, forming a nucleophilic phthalimide anion. masterorganicchemistry.comlibretexts.org

N-Alkylation: The phthalimide anion then acts as a nucleophile, attacking a primary alkyl halide in an SN2 reaction to form an N-alkylated phthalimide. masterorganicchemistry.comlibretexts.org This method is generally not effective for secondary alkyl halides. wikipedia.org

Liberation of the Amine: The final step is the release of the primary amine from the N-alkylated phthalimide. Hydrazinolysis is a common method that involves reacting the N-alkylated phthalimide with hydrazine (B178648) (NH₂NH₂). masterorganicchemistry.com This process yields the primary amine and a phthalhydrazide (B32825) precipitate. wikipedia.org Alternatively, acidic hydrolysis can be used, which produces the primary amine salt and phthalic acid. libretexts.org

While effective for producing primary amines without the overalkylation issues seen with direct amination of alkyl halides, the Gabriel synthesis can have drawbacks such as harsh reaction conditions and challenges in separating the byproducts. wikipedia.orgwikipedia.org To address these limitations, various analogues and alternative reagents have been developed. These alternatives often involve different imide-based nucleophiles that can be more readily hydrolyzed or extend the reaction's applicability to a wider range of substrates. wikipedia.org

Reductive Amination of Carbonyl Compounds

Reductive amination is a versatile and widely used method for the synthesis of primary, secondary, and tertiary amines from aldehydes and ketones. libretexts.orgwikipedia.org This two-step, often one-pot, process involves the initial reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. libretexts.orgwikipedia.org

For the synthesis of a primary amine like naphthalen-1-amine, a suitable naphthyl ketone or aldehyde would be reacted with ammonia. The key stages are:

Imine Formation: The carbonyl group reacts with ammonia (or a primary or secondary amine) to form a hemiaminal intermediate. This intermediate then reversibly loses a molecule of water to form an imine. wikipedia.org

Reduction: The imine is subsequently reduced to an amine. wikipedia.org A variety of reducing agents can be employed for this step, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). libretexts.orgmasterorganicchemistry.com Catalytic hydrogenation over platinum, palladium, or nickel catalysts is also a common method. wikipedia.org

Sodium cyanoborohydride is a particularly useful reagent as it is selective for the reduction of the iminium ion over the starting carbonyl compound, which can improve reaction efficiency. masterorganicchemistry.com Reductive amination is considered a green chemistry method due to its potential for one-pot catalytic execution under mild conditions. wikipedia.org Recent advancements have also explored the use of biocatalysts, such as imine reductases (IREDs) and reductive aminases (RedAms), for the asymmetric synthesis of chiral amines, offering high stereoselectivity. nih.govresearchgate.net

Rearrangement Reactions (e.g., Hofmann, Curtius) for Primary Amine Synthesis

Rearrangement reactions provide an alternative pathway for the synthesis of primary amines, often from carboxylic acid derivatives. Two prominent examples are the Hofmann and Curtius rearrangements.

Hofmann Rearrangement:

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgquimicaorganica.org The reaction is typically carried out using a halogen (such as bromine or chlorine) and a strong base (like sodium hydroxide). numberanalytics.com The key steps of the mechanism are:

Formation of an N-bromoamide from the primary amide. wikipedia.org

Deprotonation of the N-bromoamide to form an anion. wikipedia.org

Rearrangement of the bromoamide anion, where the alkyl or aryl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate intermediate. wikipedia.org

Hydrolysis of the isocyanate to a carbamic acid, which then spontaneously decarboxylates to yield the primary amine. wikipedia.orgchemistrysteps.com

A significant advantage of the Hofmann rearrangement is that it produces primary amines in high yields without contamination from secondary or tertiary amines. ntu.edu.sg It is applicable to the synthesis of both alkyl and aryl amines. wikipedia.orgnumberanalytics.com

Curtius Rearrangement:

Similar to the Hofmann rearrangement, the Curtius rearrangement also produces a primary amine from a carboxylic acid derivative, but in this case, the starting material is an acyl azide (B81097). wikipedia.orgnih.gov The reaction involves the thermal decomposition of the acyl azide to an isocyanate, with the loss of nitrogen gas. wikipedia.org The isocyanate can then be hydrolyzed to yield the primary amine. wikipedia.org

The key features of the Curtius rearrangement include:

Versatility: It is applicable to a wide range of carboxylic acids, including aliphatic, aromatic, and heterocyclic ones. nih.gov

Mild Conditions: Many methods allow for the one-pot conversion of carboxylic acids to acyl azides and then to the corresponding amines under mild conditions. nih.gov

Purity of Product: The reaction yields primary amines free from secondary or tertiary amine impurities. nih.gov

Stereochemical Retention: The rearrangement proceeds with complete retention of the stereochemistry of the migrating group. nih.gov

The Curtius rearrangement has been widely employed in the synthesis of various medicinal agents and natural products. nih.govnih.gov

Introduction of the Difluoromethoxy Group onto Aromatic Systems

The difluoromethoxy group (OCF₂H) is a valuable substituent in medicinal chemistry, often considered a lipophilic bioisostere of hydroxyl and thiol groups. nih.gov Its introduction onto an aromatic ring, such as a naphthalene system, can be achieved through several methods.

Conventional Difluoromethylation of Precursor Hydroxy Naphthalene Derivatives

A common strategy for synthesizing aryl difluoromethyl ethers is the difluoromethylation of a precursor phenol (B47542). In the context of this compound, this would involve the difluoromethylation of a suitable 3-hydroxynaphthalene derivative.

Reactions with Difluoromethylation Reagents

A variety of reagents have been developed for the introduction of the difluoromethyl group. These reagents often generate a difluorocarbene (:CF₂) intermediate or a related reactive species. For example, difluoromethylene phosphobetaine (Ph₃P⁺CF₂CO₂⁻) can smoothly difluoromethylate activated X-H bonds (where X = N, O, S) upon decarboxylation, without the need for a base or other additives. rsc.org Another approach involves the use of fluoroform (CHF₃) as a difluoromethylating agent in continuous flow processes. rsc.org

Recent advancements have also focused on photoredox catalysis for direct C-H difluoromethylation. nih.gov For O-difluoromethylation, methods involving the insertion of difluorocarbene into O-H bonds have been developed. nih.gov

Halogen Exchange Methodologies

Halogen exchange (Halex) reactions provide an alternative route for the synthesis of fluorinated compounds. nih.gov In the context of synthesizing a difluoromethoxy group, a precursor containing a dihalomethoxy group (e.g., -OCCl₂H or -OCBr₂H) could potentially undergo halogen exchange with a fluoride (B91410) source.

Recent research has demonstrated the halogen exchange of aliphatic fluorine compounds using organic halides as the halogen source, catalyzed by titanocene (B72419) dihalides and trialkyl aluminum. organic-chemistry.orgnih.gov While this specific methodology focuses on the exchange of fluorine for other halogens, the principles of halogen exchange are broadly applicable. For instance, the Finkelstein reaction, which involves the exchange of a halide for iodide, and the Swarts reaction, used for preparing alkyl fluorides, are classic examples of halogen exchange reactions. youtube.com

The synthesis of 5-fluorotriazoles has been achieved through the halogen exchange reaction of 5-iodo-1,2,3-triazoles, highlighting the utility of this approach in heterocyclic chemistry. nih.gov The development of efficient halogen-metal exchange reactions further expands the toolkit for creating carbon-halogen bonds, which can be precursors in fluorination reactions. google.com

Late-Stage Functionalization for Difluoromethoxy Installation

Late-stage functionalization involves introducing key structural motifs, such as the difluoromethoxy group, onto a pre-assembled molecular scaffold. This approach is highly valuable in drug discovery as it allows for the rapid generation of analogues from a common intermediate. For the target molecule, a plausible late-stage strategy would involve the conversion of a 3-hydroxy-naphthalen-1-amine precursor.

Transition-metal catalysis offers powerful tools for forming carbon-fluorine bonds. While direct C-H difluoromethylation of arenes is known, the installation of a difluoromethoxy group typically proceeds from a phenol precursor. Copper and palladium are the most employed metals for such transformations. nih.gov

Copper-mediated C(sp²)–CF₂H bond formation has been developed, often starting from aryl diazonium salts or through in situ generation of a [CuCF₂H] species. rsc.org Similarly, palladium-catalyzed methods have been established for the difluoromethylation of aryl (pseudo)halides and arylboronic acids. researchgate.netnsf.gov These reactions can utilize various difluoromethyl sources, including difluoroiodomethane (B73695) or reagents that generate difluorocarbene in situ. researchgate.net For the synthesis of a difluoromethoxy ether, these cross-coupling methods are typically applied to form a C-O bond with a difluoromethyl-containing partner, although direct difluoromethylation of a hydroxyl group is more common via other methods.

Recent advances have focused on the catalytic decarbonylative difluoromethylation of aroyl chlorides using palladium catalysts and a zinc-based difluoromethylating agent, [(DMPU)₂Zn(CF₂H)₂]. rsc.org Another innovative strategy involves a two-step, one-pot C-H borylation followed by a palladium-catalyzed difluoromethylation, which allows for site-selective installation of the CF₂H group onto (hetero)arenes. rsc.org

Catalyst SystemSubstrate TypeDifluoromethyl SourceKey Features
Pd(dba)₂ / RuPhosAroyl Chlorides[(DMPU)₂Zn(CF₂H)₂]Catalytic, decarbonylative difluoromethylation at ambient conditions. rsc.org
Pd catalystAryl Boron Precursors(SIPr)Ag(CF₂H)Two-step C-H borylation/difluoromethylation for site-selectivity. rsc.org
Copper-basedAryl Diazonium SaltsIn situ [CuCF₂H]Utilizes readily available aniline (B41778) precursors. rsc.org

Radical difluoromethylation has become a versatile strategy for functionalizing organic molecules under mild conditions. researchgate.net Minisci-type reactions are particularly effective for the C-H difluoromethylation of electron-deficient (hetero)aromatics. rsc.orgresearchgate.net For electron-rich systems like naphthalene, photoredox catalysis has enabled direct C-H difluoromethylation. nih.gov

These processes typically involve the generation of a difluoromethyl radical (•CF₂H) from a suitable precursor. rsc.org A variety of precursors have been developed, with sodium difluoromethanesulfinate (HCF₂SO₂Na), also known as Langlois' reagent, being a common and inexpensive choice. nih.gov The reaction can be initiated by chemical oxidants or through visible-light photoredox catalysis, offering a green and efficient method. nih.gov While this method primarily targets C-H bonds, it represents a powerful tool for creating C-CF₂H linkages on the naphthalene core, which could then be converted to the target amine.

MethodRadical PrecursorInitiationSubstrate Scope
Photoredox CatalysisHCF₂SO₂NaVisible Light / Organic Dye (e.g., Rose Bengal)Electron-rich heteroarenes and arenes. nih.gov
Minisci-Type ReactionDifluoroacetic AcidTransition Metal Catalyst (e.g., Ag, Cu)Heterocycles. rsc.orgnih.gov
Radical-Radical Cross-CouplingFluoroiodomethaneVisible Light / Silane ReagentMulticomponent synthesis of α-fluoromethyl amines. nih.gov

The most direct method for synthesizing a difluoromethoxy ether (-OCF₂H) from a phenol is through an O-H insertion reaction with difluorocarbene (:CF₂). rsc.org Difluorocarbene is a highly reactive intermediate that can be generated from various precursors. nsf.gov

Historically, chlorodifluoromethane (B1668795) (ClCF₂H) was used, but due to its ozone-depleting properties, numerous alternative, non-ozone-depleting reagents have been developed. rsc.orgrsc.org A prominent example is (trimethylsilyl)bromodifluoromethane (TMSCF₂Br), which serves as a convenient source of difluorocarbene for formal insertion into the C-H bonds of aldehydes and, relevantly, the O-H bonds of phenols. nih.gov The reaction of a phenol, such as a 3-hydroxy-naphthalen-1-amine derivative, with a difluorocarbene precursor under basic conditions yields the corresponding difluoromethyl ether. This method is highly effective for installing the Ar-OCF₂H motif. researchgate.net

Difluorocarbene PrecursorSubstrateKey Advantage
TMSCF₂BrAldehydes, PhenolsTransition-metal-free, controllable insertion. nih.gov
BrCF₂PO(OEt)₂Arylboronic AcidsControllable access to multiple fluoroalkylated products. nsf.gov
CF₃SiF₃SilanesThermal generation for insertion into Si-H bonds. capes.gov.br

Strategic Construction of the Naphthalene Ring System

Building the core naphthalene structure is a fundamental aspect of the synthesis. Numerous classical and modern methods exist for constructing this bicyclic aromatic system. thieme-connect.com

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for constructing six-membered rings and are widely used in the synthesis of naphthalenes. thieme-connect.comresearchgate.net A common strategy involves the [4+2] cycloaddition of a benzyne, generated in situ, with a suitable diene. For instance, substituted benzynes can react with cyclopentadienones, followed by an extrusion of carbon monoxide, to yield highly substituted naphthalene derivatives. researchgate.net

More recent developments include visible-light-mediated dearomative [4+2] cycloaddition reactions. nih.gov This approach allows for the conversion of flat aromatic compounds like naphthalenes into sp³-rich, three-dimensional bicyclic structures, which can be re-aromatized or further functionalized. nih.gov Intramolecular cycloadditions of naphthalene-derived vinylcyclopropanes have also been used to construct complex polycyclic systems containing a dearomatized naphthalene ring. nih.gov These methods provide versatile entry points to the naphthalene scaffold, which can then be elaborated to introduce the required amine and difluoromethoxy functionalities.

Reaction TypeKey ReactantsConditionsOutcome
Diels-AlderSubstituted Benzyne + CyclopentadienoneThermal (reflux)Substituted naphthalene via CO extrusion. researchgate.net
Dearomative [4+2] Cycloaddition2-Acyl Naphthalene + Vinyl BenzeneVisible Light / PhotosensitizerBicyclo[2.2.2]octa-2,5-diene scaffold. nih.gov
Intramolecular [5+4] CycloadditionNaphthalene-derived VinylcyclopropaneVisible Light / PhotosensitizerPolycyclic system with a nine-membered ring. nih.gov

One such method is the palladium-catalyzed [3+3] annulation, which can construct polycyclic aromatic hydrocarbons (PAHs) from two smaller aromatic fragments, such as a dibromonaphthalene and a PAH boronic ester. rsc.org Another powerful strategy involves the oxidative tandem spirocyclization and 1,2-aryl migration of (o-biphenylyl)methylene-substituted fluorenes. nih.gov This process, mediated by single-electron transfer oxidants like DDQ or copper catalysts, enables the rapid assembly of extended PAH systems. nih.gov While these methods often produce larger PAHs, the underlying principles of tandem cyclization and rearrangement can be adapted for the synthesis of functionalized naphthalene cores.

Reactivity Profile of the Aryl Amine Moiety

The primary amino group attached to the naphthalene ring is a key driver of the molecule's reactivity, participating in a variety of chemical transformations typical of aromatic amines.

Nucleophilic Reactivity of the Amine Nitrogen

The non-bonding pair of electrons on the nitrogen atom of the amino group allows it to act as a nucleophile, readily reacting with a range of electrophilic species.

Table 1: General Acylation of this compound

Reactant 1Reactant 2ProductGeneral Conditions
This compoundAcyl Chloride (R-COCl)N-(3-(Difluoromethoxy)naphthalen-1-yl)acetamideInert solvent (e.g., DCM, THF), Base (e.g., pyridine)
This compoundAcid Anhydride (B1165640) ((RCO)₂O)N-(3-(Difluoromethoxy)naphthalen-1-yl)acetamideInert solvent, optional catalyst (e.g., DMAP)

The nucleophilic nitrogen of this compound can be alkylated by reaction with alkyl halides. This reaction can lead to a mixture of mono-, di-, and even tri-alkylated products (quaternary ammonium salts), depending on the reaction conditions and the stoichiometry of the reactants. The reaction follows an S_N2 pathway where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. The presence of the electron-withdrawing difluoromethoxy group may slightly decrease the nucleophilicity of the amine compared to unsubstituted naphthalenamines, potentially requiring more forcing conditions. Selective mono-N-alkylation can be challenging but may be achieved under specific conditions. organic-chemistry.orggoogle.com

Table 2: General Alkylation of this compound

Reactant 1Reactant 2Product(s)General Conditions
This compoundAlkyl Halide (R-X)N-Alkyl-3-(difluoromethoxy)naphthalen-1-amine, N,N-Dialkyl-3-(difluoromethoxy)naphthalen-1-amine, etc.Solvent (e.g., DMF, Acetonitrile), Base (e.g., K₂CO₃)

Primary aromatic amines like this compound readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orglibretexts.org This reversible, acid-catalyzed reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. youtube.com The reaction is typically carried out in a solvent that allows for the removal of water, thereby driving the equilibrium towards the imine product. Studies on the condensation of other naphthalenamines, such as naphtha[1,2-d]thiazol-2-amine, with various aromatic aldehydes have been reported, yielding the corresponding Schiff bases. nih.govnih.gov A similar reactivity is expected for this compound.

Table 3: General Imine Formation from this compound

Reactant 1Reactant 2ProductGeneral Conditions
This compoundAldehyde (R-CHO)(E)-N-((R)methylene)-3-(difluoromethoxy)naphthalen-1-amineSolvent (e.g., Ethanol, Toluene), Acid catalyst (e.g., Acetic Acid), Water removal
This compoundKetone (R₂C=O)N-(alkyldene)-3-(difluoromethoxy)naphthalen-1-amineSolvent (e.g., Toluene), Dean-Stark apparatus for water removal, Acid catalyst

Electrophilic Aromatic Substitution Directing Effects of the Amino Group

The amino group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. This is due to the ability of the nitrogen's lone pair to donate electron density into the naphthalene ring system through resonance, stabilizing the arenium ion intermediate formed during the attack of an electrophile. In the case of this compound, the amino group at the C1 position will strongly direct incoming electrophiles to the C2 and C4 positions (ortho and para, respectively).

Diazotization and Subsequent Transformations of Aryl Diazonium Salts

Primary aromatic amines can be converted to aryl diazonium salts through a process called diazotization. spcmc.ac.in This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). The resulting diazonium salt of this compound would be a versatile intermediate for a variety of synthetic transformations.

The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide range of nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions. organic-chemistry.orgwikipedia.orgnih.gov These reactions provide a powerful method for introducing a variety of substituents onto the naphthalene ring that are not easily introduced by direct electrophilic substitution. The presence of an electron-withdrawing group, such as the difluoromethoxy group, can influence the stability and reactivity of the diazonium salt. nih.govresearchgate.net

Table 4: Potential Transformations of the Diazonium Salt of this compound

Starting MaterialReagent(s)ProductReaction Type
3-(Difluoromethoxy)naphthalen-1-yl diazonium saltCuCl1-Chloro-3-(difluoromethoxy)naphthaleneSandmeyer Reaction
3-(Difluoromethoxy)naphthalen-1-yl diazonium saltCuBr1-Bromo-3-(difluoromethoxy)naphthaleneSandmeyer Reaction
3-(Difluoromethoxy)naphthalen-1-yl diazonium saltCuCN3-(Difluoromethoxy)naphthalene-1-carbonitrileSandmeyer Reaction
3-(Difluoromethoxy)naphthalen-1-yl diazonium saltKI1-Iodo-3-(difluoromethoxy)naphthaleneSandmeyer-type Reaction
3-(Difluoromethoxy)naphthalen-1-yl diazonium saltHBF₄, then heat1-Fluoro-3-(difluoromethoxy)naphthaleneBalz-Schiemann Reaction
3-(Difluoromethoxy)naphthalen-1-yl diazonium saltH₂O, H⁺, heat3-(Difluoromethoxy)naphthalen-1-olHydrolysis
3-(Difluoromethoxy)naphthalen-1-yl diazonium saltH₃PO₂3-(Difluoromethoxy)naphthaleneReduction

Oxidative and Reductive Transformations of the Amine

The primary amine group on the naphthalene ring is susceptible to a variety of oxidative and reductive transformations, common to aromatic amines.

Oxidative Transformations: While specific experimental data on the oxidation of this compound is not extensively documented, the reactivity of arylamines suggests several potential pathways. Mild oxidizing agents can lead to the formation of colored polymeric materials through complex radical mechanisms. Stronger oxidation could potentially yield nitroso, nitro, or quinone-like structures, although this is often accompanied by degradation of the aromatic ring. The presence of the electron-withdrawing difluoromethoxy group may influence the oxidation potential of the amine, potentially making it more resistant to oxidation compared to an unsubstituted naphthylamine.

Reductive Transformations: The amine group in this compound is already in a reduced state. Further reduction of the amine itself is not a typical transformation. However, reductive conditions could potentially affect other parts of the molecule, though the difluoromethoxy group and the naphthalene ring are generally stable to common reducing agents.

Elimination Reactions of Derived Quaternary Ammonium Salts (Hofmann Elimination)

The Hofmann elimination provides a pathway to convert amines into alkenes via the formation and subsequent thermal decomposition of a quaternary ammonium hydroxide salt. wikipedia.orgbyjus.com For this compound, this process would involve two key steps:

Exhaustive Methylation: The primary amine is treated with an excess of methyl iodide (CH₃I) to form the quaternary ammonium iodide salt. allen.in This reaction proceeds through successive N-alkylation, converting the primary amine into a trimethylammonium salt. The lack of beta-hydrogens on the methyl groups prevents them from participating in the subsequent elimination. allen.in

Elimination: The resulting 3-(Difluoromethoxy)naphthalen-1-yl)trimethylammonium iodide is treated with silver oxide (Ag₂O) and water to generate the corresponding quaternary ammonium hydroxide. byjus.comlibretexts.org Upon heating (typically 100-200 °C), this salt undergoes an E2-like elimination reaction. libretexts.org

In this specific case, since the nitrogen atom is directly attached to the aromatic naphthalene ring, a standard Hofmann elimination to form an alkene on the ring is not feasible. The elimination would instead remove one of the methyl groups from the quaternary ammonium salt, yielding methanol and the tertiary amine, N,N-dimethyl-3-(difluoromethoxy)naphthalen-1-amine. libretexts.org This specific application of the reaction is sometimes referred to as the Herzig–Meyer alkimide group determination when using hydrogen iodide. wikipedia.org The reaction favors the formation of the least substituted, or Hofmann, product due to the steric bulk of the trimethylammonium leaving group. wikipedia.orgallen.in

Reactivity Profile of the Difluoromethoxy Group

The difluoromethoxy (OCF₂H) group imparts unique electronic properties and reactivity to the naphthalene ring.

Cleavage Reactions of the Ether Linkage

The carbon-oxygen bond of the difluoromethoxy ether is generally stable. However, its stability can be influenced by the electronic nature of the aromatic system to which it is attached. Research on related compounds, such as 2-difluoromethoxy-substituted estratriene sulfamates, indicates that the OCF₂H group is an electron-withdrawing substituent. bham.ac.uknih.gov

This electron-withdrawing character can make the ether linkage more susceptible to hydrolysis compared to its methoxy (B1213986) (OCH₃) counterpart under certain conditions. For instance, studies have shown that a difluoromethoxy-substituted aromatic sulfamate (B1201201) is significantly more sensitive to hydrolysis than the corresponding methoxy derivative. bham.ac.uknih.gov This increased lability is attributed to the stabilization of the resulting phenoxide leaving group, a consequence of the lower pKa of the corresponding difluoromethoxy-phenol. bham.ac.uk The cleavage may proceed through a mechanism like the E1cB elimination process, particularly when adjacent to a group like a sulfamate. bham.ac.uk

Hydrogen Bonding Interactions and Donor Properties of the CF₂H Group

The difluoromethyl (CF₂H) group is recognized as a weak hydrogen bond donor, a characteristic that stems from the highly polarized C-H bond due to the presence of two electron-withdrawing fluorine atoms. beilstein-journals.orgbohrium.com This property allows the CF₂H group to act as a potential bioisostere for more traditional hydrogen bond donors like hydroxyl (OH) or thiol (SH) groups, although it is substantially weaker. beilstein-journals.orgresearchgate.netchemistryviews.org

The hydrogen bonding ability of the CF₂H group has been investigated using spectroscopic, crystallographic, and computational methods. nih.gov Quantum mechanical calculations have estimated the binding energy of a CF₂H···O hydrogen bond to be in the range of 1.0 to 5.5 kcal/mol. beilstein-journals.orgresearchgate.net The strength of this interaction is dependent on the molecular environment. bohrium.com For instance, attaching the CF₂H group to cationic aromatic systems can significantly enhance its hydrogen bond donation capacity. beilstein-journals.org The CF₂H proton is notably deshielded in NMR spectroscopy when involved in a hydrogen bond. nih.gov While it can mimic some properties of an OH group, the CF₂H group is sterically bulkier and possesses a much weaker resonance effect. researchgate.netnih.gov

Comparative Properties of Functional Groups
PropertyCF₂H GroupOH GroupCH₃ GroupReference
H-Bond Donor AbilityWeakStrongVery Weak/None beilstein-journals.orgnih.gov
H-Bond Binding Energy (vs. O)1.0 - 5.5 kcal/mol3.0 - 10.0 kcal/mol (Typical)N/A beilstein-journals.orgresearchgate.net
Inductive Effect (σI)Strongly Electron-WithdrawingStrongly Electron-WithdrawingWeakly Electron-Donating nih.gov
LipophilicityConsidered a 'lipophilic bioisostere' of OH/SHHydrophilicLipophilic bohrium.com

Chemoselective and Regioselective Reactions Involving Both Functional Groups

The presence of both a nucleophilic amine and an electron-withdrawing difluoromethoxy group on the same naphthalene ring presents challenges and opportunities for selective chemical transformations. The outcome of a reaction depends on the reagents and conditions, which can be tuned to favor reaction at one site over the other.

Electrophilic Aromatic Substitution:

Regioselectivity: The regiochemical outcome of electrophilic substitution is directed by both groups. The powerful activating and ortho-, para-directing effect of the amine group (at position 1) will dominate. Therefore, electrophiles are expected to add primarily at the C2 and C4 positions. The difluoromethoxy group at position 3 is deactivating and would direct incoming electrophiles to the C5 and C7 positions relative to itself, but its influence is likely to be overcome by the strongly activating amine.

Reactions at the Amine Nitrogen:

Chemoselectivity: The amine group can act as a nucleophile in reactions such as acylation, alkylation, or sulfonylation. These reactions would compete with any potential reaction at the aromatic ring. In general, reactions with common electrophiles under non-aromatic substitution conditions will selectively occur at the nitrogen atom due to its higher nucleophilicity compared to the electron-rich naphthalene ring. For example, acylation with acetyl chloride would readily form the corresponding amide at the nitrogen.

Expected Outcomes of Chemoselective Reactions
Reaction TypeReagent ExampleExpected Primary ProductControlling FactorReference
Electrophilic Aromatic Substitution (e.g., Nitration)HNO₃/H₂SO₄Substitution at C2 and/or C4 positions of the naphthalene ring.The amine is a strong activating ortho-, para-director.General Principles
N-AcylationAcetyl ChlorideN-(3-(difluoromethoxy)naphthalen-1-yl)acetamideHigh nucleophilicity of the amine nitrogen.General Principles
N-AlkylationMethyl IodideN-methyl and N,N-dimethyl derivatives.High nucleophilicity of the amine nitrogen. allen.in

The interplay between these two functional groups allows for a range of possible synthetic modifications, where careful choice of reaction conditions is crucial to achieve the desired chemoselectivity and regioselectivity.

Advanced Spectroscopic Characterization Methodologies for 3 Difluoromethoxy Naphthalen 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination. For 3-(Difluoromethoxy)naphthalen-1-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, is essential to assign every atom's position within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

The ¹H NMR spectrum is anticipated to provide key information about the proton environments. The naphthalene (B1677914) ring contains six aromatic protons, whose signals are expected to appear in the range of δ 7.0-8.5 ppm. The exact chemical shifts and coupling patterns (doublets, triplets, or multiplets) will be dictated by their position relative to the electron-donating amino (-NH₂) group and the electron-withdrawing difluoromethoxy (-OCHF₂) group. The amino group protons would likely appear as a broad singlet, which can be confirmed by D₂O exchange.

A defining feature will be the proton of the difluoromethoxy group. This signal is expected to manifest as a triplet due to coupling with the two adjacent fluorine atoms (a ²J-H,F coupling). Based on data for similar aromatic difluoromethoxy compounds, this triplet would likely appear in the δ 6.5-7.0 ppm region. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Naphthalene-H (6x)7.0 - 8.5m (multiplet)N/A
-NH₂ (2x)3.5 - 5.0 (broad)s (singlet)N/A
-OCHF₂ (1x)6.5 - 7.0t (triplet)²J-H,F ≈ 73 Hz

Note: Predictions are based on analogous structures and general NMR principles. Actual values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The spectrum should display 11 distinct signals corresponding to the 10 carbons of the naphthalene ring and the single carbon of the difluoromethoxy group. The aromatic carbons will resonate in the typical region of δ 110-150 ppm. The carbon atom directly bonded to the difluoromethoxy group (C-3) and the one bonded to the amino group (C-1) will have their chemical shifts significantly influenced by these substituents.

Crucially, the carbon of the -OCHF₂ group is expected to appear as a triplet due to one-bond coupling with the two fluorine atoms (¹J-C,F). Its chemical shift is predicted to be in the range of δ 110-120 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to F-coupling)
Naphthalene-C (10x)110 - 150s (singlet) or d (doublet)
-OCHF₂110 - 120t (triplet)

Note: Predictions are based on analogous structures. Quaternary carbons will also be present.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Atom Probing

¹⁹F NMR is a highly sensitive technique for directly observing fluorine atoms. For this compound, the two fluorine atoms are chemically equivalent and are expected to produce a single signal. This signal will be split into a doublet by the proton of the difluoromethoxy group (a ²J-H,F coupling). The chemical shift for difluoromethoxy groups attached to an aromatic ring typically falls within the range of δ -80 to -95 ppm relative to a CFCl₃ standard. rsc.orgmdpi.com This analysis provides definitive evidence for the presence and specific environment of the difluoromethoxy group. alfa-chemistry.comnih.gov

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the complex aromatic signals and confirm the substitution pattern, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings (²J, ³J). It would be instrumental in tracing the connectivity of the protons on the naphthalene rings, helping to distinguish between adjacent protons. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would definitively link the proton signals from the naphthalene ring to their corresponding carbon signals, simplifying the assignment of the ¹³C spectrum. mdpi.com

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would exhibit several key absorption bands. As a primary aromatic amine, it is expected to show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. nist.govnih.gov

Table 3: Predicted IR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H StretchPrimary Amine3300 - 3500 (two bands)Medium
Aromatic C-H StretchNaphthalene Ring3000 - 3100Medium
Aromatic C=C StretchNaphthalene Ring1500 - 1600Medium-Strong
N-H BendPrimary Amine1580 - 1650Medium
Aromatic C-O StretchAryl Ether1200 - 1250Strong
C-F StretchDifluoromethoxy1000 - 1150 (multiple bands)Strong

Note: Predictions based on standard IR correlation tables and data for analogous compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molecular formula C₁₁H₉F₂NO), the molecular weight is 209.19 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass (209.0652) and elemental composition. nih.gov

The molecular ion peak (M⁺) at m/z = 209 should be observable. As an amine, the molecule follows the "nitrogen rule," and its odd molecular weight is consistent with the presence of a single nitrogen atom. nist.gov The fragmentation pattern in electron ionization (EI-MS) would provide structural clues. Key expected fragmentation pathways include:

Loss of the difluoromethyl radical: A fragment corresponding to [M - CHF₂]⁺.

Alpha-cleavage: A common fragmentation for amines, though less straightforward in aromatic systems.

Cleavage of the C-O bond: Resulting in fragments corresponding to the naphthalene amine portion and the difluoromethoxy unit.

The stability of the naphthalene ring system would likely lead to prominent fragment ions corresponding to the aromatic core. nist.gov

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is a powerful analytical technique that provides unparalleled detail regarding the atomic and molecular structure of a crystalline solid. This method relies on the diffraction of X-rays by the ordered array of atoms within a crystal lattice. By analyzing the pattern of diffracted X-rays, scientists can construct a three-dimensional electron density map of the molecule, from which the precise coordinates of each atom can be determined. This yields a definitive elucidation of bond lengths, bond angles, and torsional angles, providing a complete picture of the molecule's conformation in the solid state.

For this compound, obtaining single crystals of suitable quality is the first and often most challenging step. The crystals are then mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction data are collected and processed to solve the crystal structure.

The structural information gleaned from X-ray crystallography is invaluable. It would confirm the connectivity of the difluoromethoxy group at the 3-position and the amine group at the 1-position of the naphthalene core. Furthermore, it would reveal the specific conformation of the difluoromethoxy group and any intermolecular interactions, such as hydrogen bonding involving the amine group, that dictate the crystal packing. While specific experimental crystallographic data for this compound is not yet publicly available, a hypothetical dataset can illustrate the type of information that would be obtained from such an analysis.

Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.534
b (Å) 12.172
c (Å) 9.458
α (°) 90
β (°) 105.21
γ (°) 90
Volume (ų) 946.5
Z 4
Calculated Density (g/cm³) 1.462
R-factor (%) 4.2

This table showcases typical parameters derived from a single-crystal X-ray diffraction experiment. The unit cell dimensions (a, b, c, α, β, γ) define the fundamental repeating unit of the crystal. The space group provides information about the symmetry elements present in the crystal lattice. The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data, with lower values indicating a better fit.

Theoretical and Computational Investigations of 3 Difluoromethoxy Naphthalen 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation (or its approximations) for a given arrangement of atoms, yielding detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations for 3-(Difluoromethoxy)naphthalen-1-amine would focus on its electronic properties to predict its stability and reactivity. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap generally implies higher stability and lower chemical reactivity. researchgate.net

For instance, studies on other substituted naphthalene (B1677914) systems have successfully used DFT to correlate electronic properties with observed phenomena like corrosion inhibition or photovoltaic efficiency. researchgate.netnih.gov In the case of this compound, DFT would elucidate how the electron-withdrawing difluoromethoxy group (-OCHF₂) and the electron-donating amine group (-NH₂) influence the electron density distribution across the naphthalene core. wikipedia.org This analysis is crucial for predicting sites susceptible to electrophilic or nucleophilic attack.

Illustrative Data Table: Calculated Electronic Properties (Hypothetical) This table illustrates the type of data that would be generated from DFT calculations. The values are not based on actual experimental or computational results for this specific molecule.

Parameter Value (eV) Description
EHOMO -5.85 Energy of the Highest Occupied Molecular Orbital
ELUMO -1.95 Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) 3.90 Difference between ELUMO and EHOMO, indicating kinetic stability
Ionization Potential (IP) 6.10 The minimum energy required to remove an electron

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy than standard DFT for certain properties, albeit at a significantly greater computational expense. These methods are based on the wavefunction and provide a more rigorous solution to the electronic Schrödinger equation. For a molecule like this compound, high-accuracy ab initio calculations would be invaluable for benchmarking DFT results and for calculating properties where electron correlation effects are particularly important, such as weak intermolecular interactions or precise activation energies for chemical reactions.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is critical to its function and reactivity. The difluoromethoxy group attached to the naphthalene ring is flexible and can adopt various spatial orientations (conformers) relative to the rigid ring system. Conformational analysis involves systematically exploring these different arrangements to identify the most stable, low-energy structures. umn.edu

Computational methods can map the potential energy surface of the molecule as a function of key dihedral angles, such as the C-C-O-C bond of the methoxy (B1213986) bridge. This analysis reveals the global minimum energy conformation—the most likely structure of the molecule—as well as other local minima and the energy barriers that separate them. umn.edu Understanding the preferred conformation is essential for predicting how the molecule will interact with other molecules, such as binding to a biological target. nih.gov

Illustrative Data Table: Relative Energies of Conformers (Hypothetical) This table illustrates potential results from a conformational analysis. The values are hypothetical.

Conformer Dihedral Angle (C-C-O-C) Relative Energy (kcal/mol) Population (%) at 298 K
1 (Global Minimum) 0.00 75.3
2 180° 0.55 24.5

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, providing insights that are often difficult or impossible to obtain through experiments alone.

Transition State Characterization and Reaction Pathway Analysis

For any proposed chemical transformation involving this compound, computational methods can be used to model the entire reaction pathway. This involves locating and characterizing the structures of all reactants, intermediates, products, and, most importantly, the transition states (TS). A transition state represents the highest energy point along the reaction coordinate and is the bottleneck of the reaction. acs.org

By calculating the energies of these species, a full reaction energy profile can be constructed. The energy difference between the reactants and the transition state gives the activation energy (ΔG‡), which determines the reaction rate. acs.org For example, in the synthesis of derivatives from this compound, this analysis could predict which reaction conditions would be most favorable and identify potential side reactions by comparing the activation barriers of competing pathways. acs.org

Catalytic Cycle Investigations

Many reactions involving aromatic amines are catalyzed, often by transition metals. If this compound were to participate in a catalytic process, such as a cross-coupling reaction, computational modeling could be employed to elucidate the entire catalytic cycle.

This would involve modeling each step of the cycle, including:

Oxidative Addition: The catalyst inserting into a bond.

Ligand Exchange: The amine coordinating to the metal center.

Migratory Insertion/Transmetalation: The coupling partners coming together on the catalyst.

Reductive Elimination: The final product being released and the catalyst being regenerated.

By calculating the energetics of each step, researchers can identify the rate-determining step of the cycle, understand how the electronic and steric properties of the amine and its substituents affect catalytic efficiency, and rationally design more effective catalysts for specific transformations.

Prediction and Interpretation of Spectroscopic Parameters

Theoretical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of novel compounds.

NMR Chemical Shift Predictions

The 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts of organic molecules can be accurately predicted using computational methods like the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT. researchgate.netresearchgate.net For this compound, the predicted chemical shifts would be based on the structure of naphthalen-1-amine, perturbed by the strong electron-withdrawing nature of the difluoromethoxy group at the C3 position.

The amine protons (-NH2) typically show a broad signal whose position is dependent on solvent and concentration. libretexts.org The aromatic protons of the naphthalene core are expected in the range of 7.0-8.0 ppm. The difluoromethoxy group (-OCHF2) introduces a characteristic proton signal, which is a triplet due to coupling with the two fluorine atoms, expected to appear significantly downfield.

For the 13C NMR spectrum, the carbons of the naphthalene ring will be influenced by the substituent effects. The C3 carbon, directly attached to the electronegative difluoromethoxy group, will experience a significant downfield shift. Similarly, the carbon of the difluoromethoxy group itself will appear as a triplet in the proton-decoupled 13C spectrum due to one-bond C-F coupling. The presence of the amino group at C1 causes an upfield shift for C1 and a downfield shift for the adjacent C2 and C8a carbons compared to unsubstituted naphthalene. The difluoromethoxy group at C3 will exert a strong electron-withdrawing inductive effect, causing a downfield shift for C3 and, to a lesser extent, for the adjacent C2 and C4 carbons.

Table 1: Predicted 1H and 13C NMR Chemical Shifts (δ, ppm) for this compound (Note: These are estimated values based on DFT principles and substituent effects. Actual experimental values may vary.)

AtomPredicted 1H Shift (ppm)Predicted 13C Shift (ppm)
C1-~140.5
C2~7.35~115.0
C3-~152.0 (d)
C4~7.80~118.0
C4a-~126.5
C5~7.50~125.0
C6~7.45~126.0
C7~7.55~124.5
C8~7.90~120.0
C8a-~134.0
NH2~4.5 (broad)-
OCHF2~6.70 (t)~115.5 (t)

(d) = doublet, (t) = triplet due to C-F or H-F coupling

Vibrational Frequency Calculations (IR)

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies with good accuracy, helping to assign the bands observed in an experimental spectrum. researchgate.net The calculated IR spectrum of this compound would feature characteristic vibrations from the amine group, the naphthalene core, and the difluoromethoxy substituent.

N-H Vibrations : Primary aromatic amines typically show two N-H stretching bands in the 3300-3500 cm-1 region (asymmetric and symmetric) and an N-H bending (scissoring) vibration around 1580-1650 cm-1. youtube.com

Aromatic C-H and C=C Vibrations : Aromatic C-H stretching vibrations appear above 3000 cm-1. The C=C stretching vibrations of the naphthalene ring are expected in the 1400-1600 cm-1 region.

C-O and C-F Vibrations : The difluoromethoxy group will introduce strong C-O-C asymmetric stretching and very strong C-F stretching vibrations, typically found in the 1000-1300 cm-1 region.

Table 2: Predicted Characteristic Vibrational Frequencies (cm-1) for this compound (Note: These are representative frequencies based on DFT calculations for similar functional groups.)

Vibrational ModePredicted Frequency Range (cm-1)Intensity
Asymmetric N-H Stretch3450 - 3500Medium
Symmetric N-H Stretch3350 - 3400Medium
Aromatic C-H Stretch3050 - 3150Medium-Weak
N-H Scissoring1600 - 1640Medium-Strong
Aromatic C=C Stretch1400 - 1600Medium-Strong
C-O-C Asymmetric Stretch1250 - 1300Strong
C-F Stretch1050 - 1150Very Strong
C-N Stretch1250 - 1340Medium-Strong

Analysis of Electronic Properties and Interactions

Computational methods provide deep insights into the electron distribution and orbital interactions within a molecule, which govern its reactivity and physical properties.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.netrsc.org In an MEP map, red colors indicate regions of high negative potential (electron-rich), while blue colors indicate high positive potential (electron-poor).

For this compound, the MEP map would show:

A region of significant negative potential (red) around the nitrogen atom of the amine group due to its lone pair of electrons, although this will be less negative than in unsubstituted naphthalen-1-amine due to the electron-withdrawing effect of the OCHF2 group.

A highly positive potential (blue) around the hydrogen atoms of the amine group.

A strongly positive potential associated with the hydrogen of the difluoromethoxy group and a region of negative potential around the highly electronegative fluorine atoms. researchgate.net

The naphthalene ring system will generally show a mix of potentials, but the area near the C3 position will be significantly more electron-poor (less red/more blue) compared to the unsubstituted analogue, indicating a site susceptible to nucleophilic attack.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. researchgate.netresearchgate.net It describes the system in terms of localized bonds and lone pairs, which aligns closely with chemical intuition.

Key findings from an NBO analysis of this compound would include:

Natural Charges : The analysis would quantify the natural atomic charges, confirming the high negative charge on the fluorine and nitrogen atoms and positive charges on the carbons attached to them (C3 and C1).

Hybridization : It would describe the hybridization of the atomic orbitals involved in bonding. The nitrogen atom of the amine group would exhibit spx hybridization with a significant p-character in its lone pair orbital.

Donor-Acceptor Interactions : A crucial part of NBO analysis is the examination of delocalization effects, described as donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The primary interaction would be the donation of electron density from the nitrogen lone pair (donor NBO) into the antibonding π* orbitals of the naphthalene ring (acceptor NBOs). The strong inductive effect of the -OCHF2 group would reduce the electron density on the nitrogen lone pair, thereby decreasing the energy of this delocalization compared to naphthalen-1-amine.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and distribution of these orbitals are key predictors of a molecule's behavior.

LUMO : The LUMO is distributed across the aromatic system. The -OCHF2 group will also lower the energy of the LUMO, making the molecule a better electron acceptor. This increases its susceptibility to nucleophilic attack.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is an indicator of chemical stability. The introduction of the difluoromethoxy group is expected to have a modest effect on the HOMO-LUMO gap. While both orbitals are stabilized, the precise change in the gap would determine shifts in the electronic absorption spectrum.

Table 3: Conceptual Frontier Molecular Orbital Properties for this compound

PropertyDescriptionImplication for Reactivity
HOMO Energy Lowered due to the electron-withdrawing -OCHF2 group.Reduced nucleophilicity; less reactive towards electrophiles.
LUMO Energy Lowered due to the electron-withdrawing -OCHF2 group.Increased electrophilicity; more susceptible to nucleophilic attack.
HOMO-LUMO Gap The energy difference between HOMO and LUMO.Correlates with chemical stability and electronic transition energy.
HOMO Distribution Primarily on the amine group and naphthalene ring.Defines the sites of electrophilic attack.
LUMO Distribution Primarily on the naphthalene ring system.Defines the sites of nucleophilic attack.

Synthesis and Chemical Exploration of Derivatives and Analogues of 3 Difluoromethoxy Naphthalen 1 Amine

Modification of the Naphthalene (B1677914) Core

The naphthalene core of 3-(difluoromethoxy)naphthalen-1-amine provides a scaffold for further functionalization, allowing for the fine-tuning of its electronic and steric properties.

Strategic Substitutions on the Aromatic Rings

Electrophilic aromatic substitution reactions on the naphthalene ring system can introduce a variety of functional groups. The directing effects of the existing amine and difluoromethoxy substituents will govern the regioselectivity of these reactions. The amine group is a strong activating group and an ortho-, para-director, while the difluoromethoxy group is generally considered to be a deactivating group and a meta-director. The interplay of these directing effects would likely lead to substitution at specific positions on the naphthalene rings.

Common electrophilic substitution reactions that could be explored include:

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Introduction of a nitro group using a mixture of nitric and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid.

Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups using an appropriate acyl chloride or alkyl halide in the presence of a Lewis acid catalyst.

These newly introduced functional groups can then serve as handles for further transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form carbon-carbon or carbon-heteroatom bonds, thereby expanding the structural diversity of the derivatives.

Exploration of Naphthalene Isomers

The synthesis and exploration of isomeric analogues of this compound, where the positions of the amine and difluoromethoxy groups are varied, would provide valuable structure-activity relationship (SAR) insights in any screening program. For example, the synthesis of 2-(difluoromethoxy)naphthalen-1-amine or 4-(difluoromethoxy)naphthalen-1-amine (B11894743) could be pursued through similar synthetic strategies, starting from the corresponding hydroxylated or nitrated naphthalene precursors. The differing electronic and steric environments of these isomers would likely result in distinct chemical reactivity and biological activity.

Functionalization at the Amine Nitrogen

The primary amine group at the 1-position of the naphthalene ring is a key site for a wide variety of chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Formation of N-Substituted Amides and Ureas

The reaction of the primary amine with acylating agents or isocyanates provides a straightforward route to N-substituted amides and ureas, respectively. These functional groups are prevalent in many biologically active molecules.

Amide Formation: Acylation can be achieved by reacting this compound with a variety of acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent like DCC or EDC). This allows for the introduction of a wide range of R-groups, from simple alkyl and aryl moieties to more complex heterocyclic systems.

Urea Formation: The reaction with isocyanates (R-N=C=O) or isothiocyanates (R-N=C=S) would yield the corresponding ureas and thioureas. acgpubs.org This reaction is typically high-yielding and provides access to a large library of derivatives by varying the R-group of the isocyanate. acgpubs.org One-pot procedures for the synthesis of ureas from amines are also well-established. organic-chemistry.org

Starting MaterialReagentProduct Type
This compoundAcyl Chloride (RCOCl)N-Acyl-3-(difluoromethoxy)naphthalen-1-amine
This compoundCarboxylic Anhydride (B1165640) ((RCO)₂O)N-Acyl-3-(difluoromethoxy)naphthalen-1-amine
This compoundIsocyanate (RNCO)N-Substituted Urea
This compoundIsothiocyanate (RNCS)N-Substituted Thiourea

Derivatization to Imines and Heterocycles

The primary amine can also serve as a precursor for the synthesis of imines and various heterocyclic systems.

Imine Formation: Condensation of this compound with aldehydes or ketones under appropriate conditions would lead to the formation of the corresponding imines, also known as Schiff bases. masterorganicchemistry.comyoutube.com These imines can be valuable intermediates for further reactions or may possess interesting biological properties in their own right.

Heterocycle Synthesis: The amine functionality can be incorporated into various heterocyclic rings. For instance, the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, could be adapted. wikipedia.orgjk-sci.comnumberanalytics.comnih.govnih.gov While the direct substrate is not a β-arylethylamine, related cyclization reactions could be envisioned. Another possibility is the synthesis of naphthimidazoles through the reaction of the naphthalen-1-amine with appropriate dicarbonyl compounds or their equivalents.

Reactant 1Reactant 2Reaction TypeProduct Class
This compoundAldehyde (RCHO)CondensationImine (Schiff Base)
This compoundKetone (R₂CO)CondensationImine (Schiff Base)
Suitably modified naphthalenamineAldehyde/KetonePictet-SpenglerTetrahydro-β-carboline analogue
This compound1,2-Dicarbonyl compoundCondensation/CyclizationNaphthimidazole derivative

Alterations of the Difluoromethoxy Group

The difluoromethoxy group (-OCF₂H) is a key feature of the molecule, often introduced to modulate properties such as lipophilicity and metabolic stability. While generally stable, under certain conditions, this group could potentially be modified or replaced.

The development of photoredox catalysis has opened up new avenues for the synthesis of compounds containing trifluoromethoxy and difluoromethoxy groups under mild conditions. nih.gov These methods could potentially be applied to the synthesis of this compound and its analogues. nih.gov

Synthesis and Study of Homologous Fluoroalkoxy Analogues (e.g., Trifluoromethoxy)

Synthesis:

Comparative Physicochemical Properties:

The change from a difluoromethoxy (-OCHF₂) to a trifluoromethoxy (-OCF₃) group significantly alters the electronic and physical properties of the molecule. The trifluoromethoxy group is one of the most lipophilic substituents, a property that can enhance a molecule's ability to cross biological membranes. nih.gov In contrast, the difluoromethoxy group, while still lipophilic, possesses a hydrogen atom capable of acting as a hydrogen bond donor, a feature absent in the trifluoromethoxy group. This difference in hydrogen bonding capacity can lead to distinct interactions with biological targets. sci-hub.se

The conformational preferences of these groups also differ. The trifluoromethoxy group, when attached to an aromatic ring, tends to adopt a conformation orthogonal to the ring plane. nih.gov This is due to steric and electronic effects. While the difluoromethoxy group can also adopt a similar conformation, it has more conformational flexibility. sci-hub.se These conformational differences can impact how the molecule fits into a binding pocket of a protein or receptor.

A comparative table of predicted physicochemical properties for the two analogues is presented below.

PropertyThis compound3-(Trifluoromethoxy)naphthalen-1-amine
Molecular FormulaC₁₁H₉F₂NOC₁₁H₈F₃NO
Molecular Weight209.19 g/mol 227.18 g/mol
LogP (predicted)Higher than methoxy (B1213986) analogueHigher than difluoromethoxy analogue
Hydrogen Bond DonorYes (from -OCHF₂)No
Hydrogen Bond AcceptorYes (from oxygen and nitrogen)Yes (from oxygen and nitrogen)
Rotatable Bonds22

Note: The LogP values are qualitative predictions based on the general properties of the fluoroalkoxy groups.

Investigation of Bioisosteric Replacements for the Difluoromethoxy Moiety

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a widely used strategy in drug discovery. nih.gov The goal is to improve properties such as potency, selectivity, and metabolic stability while retaining the desired biological activity. nih.gov

For the difluoromethoxy group in this compound, several bioisosteric replacements could be considered. The choice of a suitable bioisostere depends on which properties of the difluoromethoxy group are critical for its function.

Potential Bioisosteres and Their Rationale:

A key feature of the difluoromethoxy group is its ability to act as a "lipophilic hydrogen bond donor". sci-hub.se Therefore, potential bioisosteres might be chosen to mimic this property or to explore the consequences of its removal.

Bioisosteric ReplacementRationalePotential Impact
Trifluoromethoxy (-OCF₃) To increase lipophilicity and metabolic stability, and eliminate hydrogen bond donation.Altered binding interactions and potentially improved membrane permeability.
Difluoromethyl (-CF₂H) To explore the importance of the ether oxygen. The CF₂H group is also a lipophilic hydrogen bond donor.Changes in conformation and hydrogen bonding geometry.
Hydroxyl (-OH) A classical, more polar hydrogen bond donor.Increased polarity, potentially affecting solubility and membrane permeability.
Thiol (-SH) Another hydrogen bond donor with different acidity and size compared to the hydroxyl group.Altered electronic properties and potential for different metabolic pathways.
Amino (-NH₂) A hydrogen bond donor and acceptor with basic properties.Introduction of a positive charge at physiological pH, significantly altering solubility and interactions.
Difluoroethyl (-CH₂CF₂H) Mimics the steric and electronic features of a methoxy group with enhanced metabolic stability. nih.govMay offer a balance of lipophilicity and metabolic stability.

The investigation of such bioisosteres would require the synthesis of the corresponding analogues of this compound and a thorough evaluation of their properties. For example, replacing the difluoromethoxy group with a benzazaborinine has been shown to be a successful bioisosteric replacement for naphthalene itself in other contexts. nih.gov

Structure-Reactivity and Structure-Property Relationship Studies in Derivatives

Understanding the relationship between the structure of a molecule and its chemical reactivity and physical properties is fundamental to designing new compounds with desired characteristics. For derivatives of this compound, these studies would focus on how modifications to the naphthalene ring, the amino group, or the difluoromethoxy group affect its behavior.

Reactivity:

The reactivity of the naphthalene ring is influenced by the electronic nature of its substituents. The difluoromethoxy group is electron-withdrawing, which can affect the regioselectivity of electrophilic aromatic substitution reactions on the naphthalene core. For instance, amination reactions on 1-naphthylamine (B1663977) derivatives have been shown to be directed by existing substituents.

The amino group at the 1-position is a key site for derivatization. It can undergo a variety of reactions, such as acylation, alkylation, and diazotization, to produce a diverse library of compounds. The reactivity of this amino group can be modulated by the electronic influence of the difluoromethoxy group at the 3-position.

Studies on the aminodehalogenation of aromatic nitro compounds have shown that the difluoromethoxy group can be replaced by an amino group under certain conditions, acting as a pseudohalogen. informahealthcare.com This indicates that the C-O bond of the difluoromethoxy group can be susceptible to nucleophilic attack, a reactivity aspect that could be explored for further derivatization.

Property Relationships:

Structure-property relationship studies would investigate how changes in the molecular structure affect key physicochemical properties.

PropertyStructural ModificationExpected Effect
Lipophilicity Introduction of additional fluorine atoms or alkyl chains.Increase in lipophilicity.
Introduction of polar groups (e.g., -OH, -COOH).Decrease in lipophilicity.
Acidity/Basicity (pKa) Substitution on the amino group.Alteration of the basicity of the amine.
Introduction of electron-withdrawing or -donating groups on the naphthalene ring.Modification of the pKa of the amino group.
Conformation Introduction of bulky substituents near the difluoromethoxy or amino group.Restriction of bond rotation, leading to a more rigid conformation.

By systematically synthesizing derivatives and measuring these properties, a quantitative structure-property relationship (QSPR) model could be developed. Such a model would be invaluable for predicting the properties of new, unsynthesized derivatives, thereby guiding the design of molecules with optimized characteristics.

Conclusion and Future Research Directions for 3 Difluoromethoxy Naphthalen 1 Amine

Current Understanding and Research Gaps

Direct and extensive research focused exclusively on 3-(Difluoromethoxy)naphthalen-1-amine is not widely available in current scientific literature. The current understanding is therefore an extrapolation based on the well-documented chemistry of its constituent parts: the naphthalen-1-amine core and the difluoromethoxy substituent.

The naphthalen-1-amine moiety is a primary aromatic amine attached to a naphthalene (B1677914) ring system. The amine group is a strong activating group, directing electrophilic substitution primarily to the ortho (position 2) and para (position 4) positions of the same ring. The naphthalene system itself is susceptible to various chemical transformations. youtube.com

The difluoromethoxy group, positioned at the 3-position on the naphthalene ring, exerts a significant electronic influence. It is generally considered to be a moderately electron-withdrawing group due to the high electronegativity of the fluorine atoms, yet it can also participate in resonance donation through its oxygen lone pair. This dual nature can profoundly affect the reactivity and properties of the molecule. The introduction of fluorine often enhances metabolic stability and lipophilicity, properties that are highly desirable in drug discovery. researchgate.net

Key Research Gaps:

Empirical Data: There is a significant lack of published experimental data for this compound, including its physicochemical properties (e.g., pKa, logP, solubility) and spectroscopic characterization (NMR, IR, MS).

Biological Activity: The biological profile of the compound remains uninvestigated. Its structural similarity to other biologically active naphthylamines suggests potential applications, but screening and target identification have not been performed.

Solid-State Properties: The crystal structure and solid-state packing of the molecule are unknown. Such information is crucial for understanding its physical properties and for applications in materials science. rsc.org

Emerging Synthetic Methodologies and Strategic Challenges

The synthesis of this compound is not explicitly detailed in the literature, but several plausible routes can be devised based on established synthetic transformations. The primary challenges involve the regioselective introduction of the amine and difluoromethoxy groups onto the naphthalene scaffold.

Potential Synthetic Pathways:

Difluoromethylation of a Hydroxynaphthylamine Precursor: This approach would likely start from a protected 3-amino-1-naphthol. The key step is the introduction of the difluoromethyl group onto the hydroxyl oxygen.

Amination of a Difluoromethoxynaphthalene Precursor: This route would begin with 3-(difluoromethoxy)naphthalene. The challenge lies in the subsequent regioselective introduction of an amino group at the 1-position, likely via nitration followed by reduction. The directing effects of the difluoromethoxy group would be critical. researchgate.netyoutube.com

Strategic Challenges:

Regioselectivity: Controlling the position of substitution on the naphthalene ring is a persistent challenge. For instance, in the nitration of 3-(difluoromethoxy)naphthalene, a mixture of isomers could be formed, complicating purification. Electrophilic substitution on naphthalene typically favors the alpha-position (like C1), but the existing substituent at C3 will influence the outcome. youtube.com

Reagent Availability and Handling: Reagents for difluoromethylation, such as chlorodifluoromethane (B1668795), can be gaseous and require specialized handling. researchgate.net Developing methodologies that use more convenient and safer reagents is an ongoing research area.

A prospective synthetic approach is outlined in the table below.

StepReactionReagents and ConditionsPurpose
1Nitration3-Methoxynaphthalene, HNO₃, H₂SO₄Introduce a nitro group, which can later be converted to an amine.
2DemethylationHBr or BBr₃Convert the methoxy (B1213986) group to a hydroxyl group for subsequent difluoromethylation.
3DifluoromethylationSodium 2-chloro-2,2-difluoroacetate, DMF, heatIntroduce the difluoromethoxy group.
4ReductionH₂, Pd/C or SnCl₂, HClReduce the nitro group to the target primary amine.

Untapped Reactivity Profiles and Chemical Transformations

The reactivity of this compound is expected to be rich and versatile, offering numerous opportunities for derivatization. The interplay between the electron-donating amine and the electron-withdrawing difluoromethoxy group creates a unique electronic landscape.

Known Reactivity of the Naphthylamine Core:

Diazotization: The primary amine can be converted to a diazonium salt using nitrous acid (NaNO₂/HCl). This intermediate is highly versatile and can be used in Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -Cl, -Br, -CN, -OH).

Acylation and Sulfonylation: The amine can readily react with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively. This is a common method for creating libraries of compounds for biological screening.

Electrophilic Aromatic Substitution: The amine group strongly activates the ring towards electrophiles. Further substitution (e.g., halogenation, nitration) is expected to occur at the 2- and 4-positions. youtube.com

Untapped Potential Transformations:

Cross-Coupling Reactions: The amine can be converted to a triflate or halide, making it amenable to modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This would allow for the direct attachment of aryl, alkyl, or alkyne groups, vastly expanding the accessible chemical space.

C-H Activation: Direct C-H activation at specific positions on the naphthalene ring, guided by one of the existing functional groups, could provide a more atom-economical route to new derivatives.

Oxidative Reactions: While the naphthalene ring can be oxidized to phthalic anhydride (B1165640) under harsh conditions, milder and more selective enzymatic or catalytic oxidation could yield interesting products like quinones, which are common motifs in natural products. youtube.comresearchgate.net

The table below summarizes potential, yet unexplored, reactions.

Reaction ClassSpecific TransformationPotential ReagentsExpected Product
Cross-CouplingSuzuki Coupling1) Diazotization, then KI; 2) Arylboronic acid, Pd catalyst, base1-Aryl-3-(difluoromethoxy)naphthalene
C-H FunctionalizationC-H ArylationAryl halide, Pd or Rh catalystDerivatization at positions 2, 4, or 8.
CyclizationPictet-Spengler ReactionAldehyde, acid catalystFormation of a new heterocyclic ring fused to the naphthalene system.

Advancements in Theoretical and Computational Chemistry for Rational Design

While experimental data is scarce, modern computational methods provide a powerful tool for predicting the properties and reactivity of this compound, thereby guiding future experimental work. opastpublishers.comgithub.io Density Functional Theory (DFT) is particularly well-suited for this purpose. nih.gov

Applications in Rational Design:

Electronic Structure and Reactivity: DFT calculations can determine the molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and atomic charges. This information can predict the most likely sites for electrophilic and nucleophilic attack, helping to rationalize and design synthetic reactions. For instance, calculating the relative energies of carbocation intermediates can predict the regioselectivity of electrophilic substitution. nih.gov

Conformational Analysis: The difluoromethoxy group has rotational freedom. Computational studies can identify the lowest energy conformations of the molecule, which is crucial for understanding its interaction with biological targets like enzymes or receptors.

Spectroscopic Prediction: Theoretical calculations can predict NMR chemical shifts and IR vibrational frequencies. This data can be invaluable for confirming the identity of the compound once it is synthesized.

Designing Analogs: By computationally modeling derivatives of the parent compound, researchers can prioritize the synthesis of molecules with optimized properties. For example, one could model how adding substituents would alter the molecule's dipole moment, polarizability, or ability to form hydrogen bonds, all of which are critical for drug-receptor interactions. stackexchange.comresearchgate.net

Future Computational Studies:

Study TypeMethodInformation GainedPotential Impact
Reaction MechanismDFT (Transition State Search)Activation energies and reaction pathways for proposed syntheses or transformations.Optimization of reaction conditions and prediction of side products.
Molecular DockingDocking simulations with known protein targetsPrediction of binding modes and affinities.Rational selection of biological targets for experimental screening.
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of electron density topologyCharacterization of non-covalent interactions, such as intramolecular hydrogen bonds.Understanding the structural stability and conformational preferences.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 3-(Difluoromethoxy)naphthalen-1-amine, and what are their key methodological considerations?

  • Answer : Two primary methods are documented:

  • Direct Amination : Substitution of alkoxy groups with amines using reagents like stannous chloride in dimethyl sulfoxide (DMSO) under controlled temperatures (40–60°C). This method requires anhydrous conditions to avoid side reactions .
  • Catalytic Functionalization : Palladium-catalyzed C–H activation, where N,N-dimethylformamide (DMF) serves as a dimethylamino source. Optimized conditions include Pd(OAc)₂ (5 mol%), Xantphos ligand (10 mol%), and 120°C in toluene, achieving yields up to 85% .
    • Key Considerations : Monitor reaction progress via TLC or HPLC, and purify via column chromatography using silica gel and ethyl acetate/hexane gradients.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Answer :

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns and fluorine coupling (e.g., ¹⁹F NMR: δ −140 to −145 ppm for difluoromethoxy groups) .
  • X-ray Crystallography : Resolves spatial conformation, bond angles (e.g., C–O–CF₂ bond ~110°), and packing motifs. Requires single crystals grown via slow evaporation in dichloromethane/hexane .
  • HRMS/IR : HRMS (ESI+) for molecular ion validation (e.g., [M+H]+ ≈ 295–305 m/z); IR peaks at 1632 cm⁻¹ (C=N) and 1095 cm⁻¹ (C–F) .

Q. How does the difluoromethoxy group influence the compound’s stability under varying pH and temperature conditions?

  • Answer : The electron-withdrawing CF₂ group enhances hydrolytic stability compared to methoxy analogs. Stability studies show:

  • Acidic Conditions (pH < 3) : Degradation <5% after 24 hours at 25°C.
  • Basic Conditions (pH > 10) : Rapid decomposition (t₁/₂ ~2 hours) due to nucleophilic attack on the ether linkage.
  • Thermal Stability : Stable up to 150°C (TGA data), with decomposition onset at 180°C .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for PCSK9 inhibition?

  • Answer :

  • Docking Studies : Use AutoDock Vina to simulate binding to the PCSK9 catalytic site (PDB: 2QTW). The naphthalene core aligns with hydrophobic pockets, while the difluoromethoxy group improves binding entropy via fluorine–aromatic interactions .
  • QSAR Models : Correlate substituent electronegativity (Hammett σ) with IC₅₀ values. Derivatives with para-methyl groups show 3x higher potency due to steric complementarity .

Q. What strategies resolve contradictory data in reaction yields between direct amination and catalytic methods?

  • Answer :

  • Byproduct Analysis : GC-MS identifies competing pathways (e.g., over-reduction in stannous chloride routes forming dihydro derivatives) .
  • Kinetic Profiling : Monitor intermediate formation via in-situ IR. Palladium-catalyzed reactions exhibit a rate-limiting C–H activation step (k ≈ 0.02 s⁻¹) .
  • Solvent Optimization : Replace DMSO with DMAc (dimethylacetamide) to suppress side reactions in direct amination, improving yields from 60% to 78% .

Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for drug metabolism studies?

  • Answer :

  • Metabolite Identification : Incubate with human liver microsomes (HLMs) and NADPH. LC-MS/MS detects hydroxylated metabolites (m/z +16) at the naphthalene C4 position.
  • Enzyme Inhibition : IC₅₀ values against CYP3A4 (12 µM) suggest moderate inhibition. Use fluorometric assays with 7-benzyloxyquinoline as a substrate .

Q. What experimental precautions are critical for handling moisture-sensitive intermediates in the synthesis of this compound?

  • Answer :

  • Reagent Handling : Store stannous chloride under argon; pre-dry solvents (DMF, DMSO) over molecular sieves.
  • Reaction Setup : Use Schlenk lines for inert atmospheres; quench reactions with degassed water to prevent oxidation .

Methodological Resources

  • Synthetic Protocols :
  • Characterization Techniques :
  • Biological Applications :
  • Safety and Handling :

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.